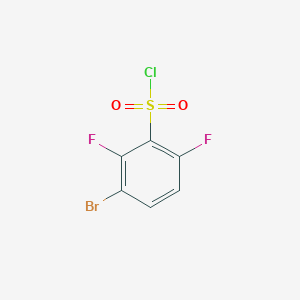

3-Bromo-2,6-difluorobenzenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2,6-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride. This compound is known for its electrophilic properties, making it a valuable reagent in various synthetic applications in organic chemistry. It is characterized by the presence of bromine, fluorine, and sulfonyl chloride groups attached to a benzene ring, which imparts unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-difluorobenzenesulfonyl chloride typically involves the halogenation of a difluorobenzene derivative followed by sulfonylation. One common method includes the reaction of 2,6-difluorobenzenesulfonyl chloride with bromine under controlled conditions to introduce the bromine atom at the 3-position .

Industrial Production Methods: Industrial production of this compound often employs large-scale halogenation and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,6-difluorobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine atoms on the benzene ring can participate in further electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Catalysts: Lewis acids such as aluminum chloride can be used to facilitate electrophilic aromatic substitution reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Bromo-2,6-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes and receptors.

Material Science: It is employed in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluorobenzenesulfonyl chloride involves its role as an electrophilic reagent. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of various sulfonyl derivatives. The bromine and fluorine atoms on the benzene ring can also participate in further chemical transformations, enhancing the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

- 2-Bromo-4,6-difluorobenzenesulfonyl chloride

- 2,6-Difluorobenzenesulfonyl chloride

- 4-Bromo-2-fluorobenzenesulfonyl chloride

Comparison: 3-Bromo-2,6-difluorobenzenesulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and stability. Compared to its analogs, this compound offers distinct advantages in terms of selectivity and efficiency in various synthetic applications .

Biological Activity

3-Bromo-2,6-difluorobenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound is recognized for its ability to act as a sulfonylating agent, modifying biomolecules and potentially influencing various biological pathways.

The compound has the following chemical structure:

- Molecular Formula : C₆H₄BrClF₂O₂S

- Molecular Weight : 263.52 g/mol

The primary mechanism of action for this compound involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, forming covalent bonds that can alter the structure and function of target biomolecules. This modification may influence various biological processes, including enzyme activity and protein interactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives of sulfonamides have been shown to inhibit key signaling pathways involved in cancer cell proliferation. A notable example includes the inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for tumor growth and survival .

Table 1: Summary of Antitumor Activity of Related Compounds

| Compound | Target Pathway | IC50 (nM) | Cell Line |

|---|---|---|---|

| Compound 22c | PI3Kα | 0.22 | MCF-7 |

| Compound 22c | mTOR | 23 | HCT-116 |

| 3-Bromo-2,6-DFBSC | Unknown (hypothetical) | TBD | TBD |

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Sulfonyl chlorides have been utilized in synthesizing various antibacterial agents, targeting resistant strains of bacteria by modifying penicillin-binding proteins (PBPs) and other critical enzymes .

Table 2: Antimicrobial Activity Overview

| Compound | Target Bacteria | Mechanism of Action |

|---|---|---|

| Durlobactam | Acinetobacter baumannii | Inhibition of β-lactamases |

| ETX0462 | Pseudomonas aeruginosa | Inhibition of PBPs |

| 3-Bromo-2,6-DFBSC | TBD | TBD |

Case Studies

- Sulfonamide Derivatives : A study on substituted arylsulphonamides demonstrated their efficacy as inhibitors against perforin-mediated lysis in natural killer cells. This highlights the potential for similar derivatives like this compound to influence immune responses .

- Kinase Inhibitors : Research into small molecule kinase inhibitors has shown that modifications in sulfonamide structures can lead to significant changes in their inhibitory profiles against various kinases involved in cancer progression . The implications for drug design are substantial, as structural analogs can be tailored for improved efficacy.

Properties

IUPAC Name |

3-bromo-2,6-difluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-2-4(9)6(5(3)10)13(8,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYITVCPKVNTTNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)S(=O)(=O)Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.